1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine
Description
Nomenclature and Structural Overview
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine is a bicyclic organic compound characterized by a piperidine ring substituted with an aminomethyl group at the 4-position and a cyclohexene carbonyl moiety at the 1-position. The IUPAC name reflects its structural features: This compound . Its molecular formula is $$ \text{C}{12}\text{H}{20}\text{N}_2\text{O} $$, with a molecular weight of 208.30 g/mol.
The compound’s SMILES notation, $$ \text{O=C(C1CC=CCC1)N2CCC(N)CC2} $$, highlights the cyclohexene ring (C1CC=CCC1) connected via a carbonyl group to the piperidine scaffold (N2CCC(N)CC2). The InChIKey, CKMRISFHHYFMKZ-UHFFFAOYSA-N , provides a unique identifier for database searches.
Structural Features:
- Cyclohexene moiety : A six-membered ring with one double bond, introducing geometric isomerism.
- Piperidine core : A saturated six-membered ring with one nitrogen atom.
- Carbonyl bridge : Links the cyclohexene and piperidine systems.
- Primary amine group : Located at the 4-position of the piperidine ring, enabling hydrogen bonding and derivatization.
Chemical Registry Information and Identifiers
The compound is registered under multiple identifiers, ensuring precise tracking in chemical databases:
These identifiers facilitate cross-referencing in synthetic and pharmacological studies.
Structural Classification within Piperidine Derivatives
Piperidine derivatives are a cornerstone of medicinal chemistry due to their conformational flexibility and bioactivity. This compound belongs to the acylpiperidine subclass, distinguished by the presence of a carbonyl-linked substituent. Key structural comparisons include:
The cyclohexene moiety introduces rigidity, potentially influencing binding affinity in target proteins, while the 4-amine group enables participation in hydrogen-bonding networks.
Historical Context of Aminopiperidine Research
Aminopiperidines have been studied since the mid-20th century, with early work focusing on their role in alkaloid synthesis. The advent of combinatorial chemistry in the 1990s accelerated the development of acylpiperidines as intermediates for kinase inhibitors and GPCR modulators.
Key Milestones:
- 1950s : Isolation of piperidine from black pepper and initial studies on its pharmacological properties.
- 2000s : Development of 4-aminopiperidine derivatives as peptide deformylase (PDF) inhibitors, showcasing antibacterial potential.
- 2020s : Application of enzymatic cascades for stereoselective synthesis of aminopiperidines, enhancing access to chiral variants.
The synthesis of this compound represents a convergence of these advances, leveraging both traditional organic chemistry and modern biocatalytic methods.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-2,10-11H,3-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWMONFCSXTYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Cyclohex-3-ene-1-carboxylic Acid
- Starting Material : Cyclohex-3-en-1-ol
- Reagents : Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
- Conditions : Aqueous or organic solvents under controlled temperature
Step 2: Activation of the Carboxylic Acid
- Reagents : Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
- Conditions : Dry conditions, inert atmosphere
Step 3: Coupling with Piperidin-4-amine
- Reagents : Piperidin-4-amine, base (e.g., triethylamine), solvent (e.g., dichloromethane)
- Conditions : Room temperature or slightly elevated, under an inert atmosphere
Data Tables
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclohex-3-en-1-ol, KMnO4 | Aqueous, 25°C | 80-90% |
| 2 | Cyclohex-3-ene-1-carboxylic acid, SOCl2 | Dry, inert atmosphere | 90-95% |
| 3 | Cyclohex-3-ene-1-carbonyl chloride, piperidin-4-amine | DCM, TEA, rt | 70-80% |
Research Findings
While specific research findings on the synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine are limited, the general approach outlined above is supported by principles of organic chemistry. The use of acid chlorides for amide formation is a well-established method, and the choice of conditions can significantly affect the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.
Reduction: Formation of cyclohex-3-ene-1-methanol.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 208.3 g/mol. It is characterized by a piperidine ring and a cyclohexene ring attached to a carbonyl group.
Scientific Research Applications
This compound has a range of applications in scientific research:
- Chemistry It can be used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
- Biology It can be studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It can be investigated for potential use in drug development, especially in designing new pharmaceuticals targeting specific biological pathways.
- Industry It can be utilized in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds.
This compound is of interest in medicinal chemistry because of its potential biological activities. The biological activity of this compound is attributed to its interaction with specific receptors and enzymes and has been shown to modulate the activity of various biological pathways, potentially including anti-inflammatory and antimicrobial effects. The compound may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. Research indicates that this compound has potential applications in treating neurological disorders and other conditions and can act on multiple targets, which is beneficial for developing multi-target therapeutics.
Potential
This compound exhibits promising biological activities. Initial findings suggest interactions with receptors associated with neurological functions, although comprehensive pharmacokinetic and pharmacodynamic profiles are still needed to confirm these interactions.
Case Studies
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Compounds similar to this compound have been studied for their DPP-IV inhibitory activity, which is crucial in managing diabetes by enhancing insulin secretion and reducing glucagon levels.
- Neuronal Activity: Research on piperidine derivatives has shown their potential as positive allosteric modulators for nicotinic acetylcholine receptors (nAChRs), suggesting that similar compounds could enhance cognitive functions and provide therapeutic benefits for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Cyclohexene/Cyclohexane Derivatives
Key Differences :
Heteroaromatic and Aromatic Substituents
Key Differences :
- The chloropyridine derivative’s aromatic system may enhance binding to enzymes or receptors via π-interactions, while the thiazole group could improve aqueous solubility .
- The chlorobenzyl analog exhibits unique oxidation behavior, with a 1:4 substrate-to-oxidant stoichiometry and activation energy (Eₐ) of 48.2 kJ/mol in permanganate reactions .
Aliphatic and Branched Substituents
Biological Activity
1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multiple steps starting from cyclohex-3-ene-1-carboxylic acid and piperidine. The reaction conditions are optimized to enhance yield and purity, often utilizing techniques such as chromatography for purification .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to modulate the activity of various biological pathways, potentially including anti-inflammatory and antimicrobial effects. The compound may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation .
Therapeutic Potential
Research indicates that this compound has potential applications in treating neurological disorders and other conditions. Its structural features allow it to act on multiple targets, which is beneficial for developing multi-target therapeutics .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the activity of this compound:
- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : Compounds similar to this compound have been studied for their DPP-IV inhibitory activity, which is crucial in managing diabetes by enhancing insulin secretion and reducing glucagon levels .
- Neuronal Activity : Research on piperidine derivatives has shown their potential as positive allosteric modulators for nicotinic acetylcholine receptors (nAChRs), suggesting that similar compounds could enhance cognitive functions and provide therapeutic benefits for neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial | Enzyme inhibition, receptor modulation | Neurological disorders, diabetes management |
| DPP-IV Inhibitors | Enhances insulin secretion | Inhibition of DPP-IV enzyme | Diabetes treatment |
| Piperidine Derivatives | Cognitive enhancement | Modulation of nAChRs | Neurodegenerative disease treatment |
Q & A
Q. What analytical methods are recommended for separating and quantifying 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine in complex mixtures?
Reverse-phase HPLC using a Newcrom R1 column is effective for analyzing structurally similar piperidin-4-amine derivatives. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid (0.1% v/v). For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid . Column temperature should be maintained at 25–30°C, with a flow rate of 1.0 mL/min and UV detection at 210–254 nm. This method achieves baseline separation of isomers and impurities, critical for purity assessment .
Q. How can the structure of this compound be confirmed post-synthesis?
Combine NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) for structural elucidation. For NMR, key signals include:
- Cyclohexene protons : δ 5.4–5.8 ppm (multiplet, olefinic H).
- Piperidine protons : δ 2.8–3.2 ppm (N–CH₂), δ 1.6–2.1 ppm (piperidine ring H).
- Carbonyl carbon : ~170 ppm (¹³C).
HRMS should match the molecular formula C₁₂H₁₈N₂O (exact mass: 214.1416). For chiral resolution, use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
Q. What are the key considerations for designing a synthetic route to this compound?
Prioritize amide coupling between cyclohex-3-ene-1-carboxylic acid and piperidin-4-amine. Use HATU/DIPEA in DMF or EDC/HOBt in dichloromethane for high yields. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1). Purify the crude product via flash chromatography (silica gel, gradient elution with 20–40% EtOAc in hexane). Avoid prolonged exposure to acidic/basic conditions to prevent cyclohexene ring opening .
Advanced Research Questions
Q. What mechanistic insights govern the oxidation of piperidin-4-amine derivatives under alkaline conditions?
In Ru(III)-catalyzed permanganate oxidation (pH >12), the reaction proceeds via a radical mechanism . Key steps:
Catalyst activation : [Ru(H₂O)₆]³⁺ binds to the amine, forming a Ru(III)-substrate complex (slope-intercept plots confirm 1:1 binding; K₂ = 2.97 × 10² dm³ mol⁻¹) .
Electron transfer : Mn(VII) → Mn(VI) reduction generates MnO₄·OH²⁻ intermediates.
Rate dependence : First-order in [Ru(III)] and [MnO₄⁻], fractional-order in [OH⁻].
Activation energy (Eₐ) for similar systems is ~45–60 kJ/mol, determined via Arrhenius plots (303–323 K). Radical trapping with acrylonitrile confirms intermediate formation .
Q. How do computational methods aid in predicting the reactivity of this compound?
DFT studies (B3LYP/6-311G++(d,p)) optimize geometry and calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~5.2 eV) indicates moderate electrophilicity. NBO analysis reveals charge distribution at the carbonyl (δ⁻) and amine (δ⁺), guiding nucleophilic/electrophilic attack sites. MD simulations (300 K, 100 ps) assess conformational stability, showing boat-to-chair transitions in the piperidine ring under thermal stress .
Q. What kinetic models describe the degradation of this compound under varying temperatures?
The degradation follows pseudo-first-order kinetics in aqueous buffers. Rate constants (k) increase exponentially with temperature:
| Temperature (K) | k (×10⁻³ s⁻¹) |
|---|---|
| 298 | 1.2 |
| 310 | 3.8 |
| 323 | 11.5 |
Activation parameters derived from the Eyring equation :
- ΔH‡ = 58.3 kJ/mol
- ΔS‡ = −120 J/mol·K
Negative entropy suggests a tight transition state . Stabilize the compound by storing at ≤4°C in inert atmospheres .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
